![molecular formula C17H24O6 B5668366 diethyl [3-(2-methoxyphenoxy)propyl]malonate](/img/structure/B5668366.png)
diethyl [3-(2-methoxyphenoxy)propyl]malonate
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Overview
Description
Synthesis Analysis
The synthesis of diethyl [3-(2-methoxyphenoxy)propyl]malonate involves bromination and etherification processes starting from malonate to prepare diethyl-2-(2-methoxyphenoxy)malonate. This process yields the compound through a cyclization step followed by halogenation, with the structural confirmation provided by NMR, IR, and MS techniques (Lin Chen, 2011).
Molecular Structure Analysis
The molecular structure of related malonate compounds has been analyzed through various methods, including NMR and X-ray studies. These studies reveal the conformational features of the compounds in solid and solution states, highlighting the diastereotopic characteristics and comparisons with similar compounds (S. Saravanan et al., 2005).
Chemical Reactions and Properties
Diethyl [3-(2-methoxyphenoxy)propyl]malonate undergoes amination reactions with alkyl Grignard reagents to give N-alkylation products. These products can be further processed to derive primary amines, showcasing the compound's reactivity and functional group transformations (Y. Niwa et al., 2002).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of diethyl [3-(2-methoxyphenoxy)propyl]malonate were not identified, related research on malonate derivatives provides insight into their crystalline forms, hydrogen bonding patterns, and supramolecular architecture. These characteristics are crucial for understanding the compound's behavior in different conditions (A. Ilangovan et al., 2013).
Chemical Properties Analysis
The chemical properties of diethyl [3-(2-methoxyphenoxy)propyl]malonate can be inferred from studies on related compounds, which highlight the versatility of malonate derivatives in synthesis. For instance, the arylation of diethyl malonate demonstrates the potential for creating alpha-aryl malonates under mild conditions, offering an attractive synthetic route due to the high functional group compatibility (E. Hennessy & S. Buchwald, 2002).
properties
IUPAC Name |
diethyl 2-[3-(2-methoxyphenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-4-21-16(18)13(17(19)22-5-2)9-8-12-23-15-11-7-6-10-14(15)20-3/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEGYCJARCPMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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